Praseodymium dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Praseodymium dioxide is an inorganic compound that belongs to the family of rare earth metal oxides. It is known for its unique properties, including high thermal stability and catalytic activity. Praseodymium oxide is typically found in a dark brown powder form and is insoluble in water. It has a cubic fluorite crystal structure and is the most stable form of praseodymium oxide at ambient temperature and pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium oxide can be synthesized through various methods, including:

Molten Salt Method: Utilizing molten salts to facilitate the formation of praseodymium oxide nanoparticles.

Industrial Production Methods: Industrial production of praseodymium oxide often involves the calcination of praseodymium nitrate or hydroxide at high temperatures. The specific conditions, such as temperature and duration, can significantly affect the physical properties of the resulting nanoparticles .

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium oxide undergoes various chemical reactions, including:

Oxidation: Praseodymium oxide can be further oxidized to form higher oxides under specific conditions.

Substitution: Praseodymium oxide can react with other compounds to form praseodymium halides and other derivatives.

Common Reagents and Conditions:

Oxidation: Exposure to oxygen or other oxidizing agents at elevated temperatures.

Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Reaction with halogens or other reactive species under controlled conditions.

Major Products Formed:

Oxidation: Higher oxides such as Pr6O11.

Reduction: Lower oxides such as Pr2O3.

Substitution: Praseodymium halides like praseodymium(III) chloride (PrCl3) and praseodymium(III) fluoride (PrF3).

Applications De Recherche Scientifique

Catalytic Applications

Catalysis in Chemical Reactions

Praseodymium dioxide is recognized for its catalytic properties, particularly in the oxidative coupling of methane (OCM). When promoted with lithium or sodium, PrO2 exhibits high conversion rates for methane with selectivity towards ethylene and ethane, minimizing unwanted byproducts like carbon dioxide. This catalytic behavior is attributed to the mixed oxidation states of praseodymium, which facilitate oxygen mobility on the catalyst surface .

Electrocatalysis

Recent studies have highlighted the role of praseodymium-based compounds in electrocatalytic processes. For instance, praseodymium oxides have been incorporated into hybrid materials for hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The addition of nitrogen-doped carbon to PrO2 has shown significant improvements in electrocatalytic activity due to enhanced electron transfer rates and increased active surface areas .

Table 1: Catalytic Performance of PrO2 in OCM

| Catalyst Composition | Methane Conversion (%) | Ethylene Selectivity (%) | Reaction Temperature (°C) |

|---|---|---|---|

| PrO2 + Li | 85 | 70 | 550 |

| PrO2 + Na | 80 | 65 | 550 |

| PrO2 + Au | 90 | 75 | 140 |

Photocatalytic Applications

Photocatalytic CO2 Reduction

Praseodymium oxide has been employed as a photocatalyst for CO2 reduction processes. Studies indicate that integrating Pr6O11 with silver nanoparticles on calcium titanate enhances photocatalytic activity significantly. The presence of Pr6O11 improves electron migration, leading to better CO formation rates under light irradiation .

Table 2: Photocatalytic Activity of Ag/Pr6O11/CTO

| Sample Composition | CO Formation Rate (µmol/g/h) | Light Source |

|---|---|---|

| CTO | 5 | UV Lamp |

| Ag/CTO | 10 | UV Lamp |

| Ag/Pr6O11/CTO | 20 | UV Lamp |

Electronic and Optical Applications

Dielectric Properties

Praseodymium oxide exhibits promising dielectric properties when combined with silicon, making it suitable for electronic applications. Its ability to act as a dielectric material contributes to advancements in semiconductor technology .

Coloring Agents

In ceramics and glass manufacturing, PrO2 is used as a coloring agent, imparting yellow hues due to its optical properties. This application is particularly valuable in producing didymium glass, which is utilized in welding goggles due to its infrared blocking capabilities .

Biomedical Applications

Nanoparticles in Medicine

Recent research has explored the use of praseodymium oxide nanoparticles in biomedical applications, particularly for their pro-vasculogenic properties. These nanoparticles have shown potential in promoting endothelial cell differentiation, which could be beneficial for tissue engineering and regenerative medicine .

Mécanisme D'action

Praseodymium oxide exerts its effects through various mechanisms, including:

Catalytic Activity: The mixed valency state of praseodymium ions (Pr(III) and Pr(IV)) in praseodymium oxide contributes to its high catalytic activity.

Electrical Conductivity: The high electrical conductivity of praseodymium oxide is attributed to electron hopping between the mixed valency states of praseodymium ions.

Dielectric Properties: The high dielectric constant of praseodymium oxide makes it suitable for use in electronic devices, where it helps to reduce leakage currents.

Comparaison Avec Des Composés Similaires

Praseodymium oxide can be compared with other similar compounds, such as:

Praseodymium(III) oxide (Pr2O3): A lower oxidation state oxide with different physical and chemical properties.

Cerium oxide (CeO2): Another rare earth metal oxide with similar catalytic and electronic properties.

Neodymium oxide (Nd2O3): Shares similar applications in catalysis and material science.

Uniqueness: Praseodymium oxide is unique due to its mixed valency state, which provides it with exceptional catalytic activity and electrical conductivity. Its high dielectric constant also makes it a valuable material for electronic applications .

Propriétés

Numéro CAS |

12036-05-4 |

|---|---|

Formule moléculaire |

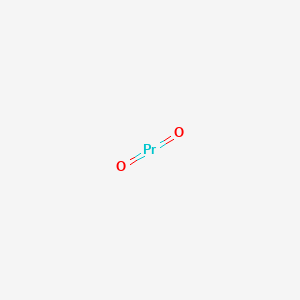

O2Pr |

Poids moléculaire |

172.906 g/mol |

Nom IUPAC |

dioxopraseodymium |

InChI |

InChI=1S/2O.Pr |

Clé InChI |

BOWRJOSABXTXBI-UHFFFAOYSA-N |

SMILES |

O=[Pr]=O |

SMILES canonique |

O=[Pr]=O |

Key on ui other cas no. |

12036-05-4 |

Synonymes |

praseodymium dioxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.